Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate
Description
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester derivative of picolinic acid, featuring a fluorine substituent at the 5-position and a methyl ester at the 2-position of the pyridine ring. The 4-position is substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions . Such reactions are pivotal in pharmaceutical synthesis for constructing biaryl scaffolds, as demonstrated in , where structurally related boronates are used to synthesize complex drug intermediates .
Properties
IUPAC Name |
methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMXRGXGJNDFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678227 | |
| Record name | Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-18-1 | |
| Record name | Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the fluorinated picolinate precursor.
Borylation Reaction: The key step involves the borylation of the fluorinated picolinate using a boronic acid or boronic ester reagent under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atom in the picolinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atom.
Major Products
Coupling Products: Resulting from Suzuki-Miyaura reactions.
Boronic Acids: Formed from oxidation of the boronic ester.
Substituted Picolinates: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its boronic ester functionality.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a reagent in chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the fluorinated picolinate moiety can participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 5-fluoro group in the target compound increases electron-withdrawing effects, enhancing the electrophilicity of the pyridine ring. Boronate Position: Boronate placement at the 4-position (target compound) vs. 5-position () alters regioselectivity in Suzuki reactions. For example, 4-boronates favor coupling at the para position relative to the ester group, while 5-boronates may yield ortho-substituted products .
Ester Group Variations :
Reactivity in Cross-Coupling Reactions
The target compound’s fluorine substituent likely accelerates oxidative addition in palladium-catalyzed reactions compared to non-fluorinated analogs. For instance, Miyaura and Suzuki () demonstrated that electron-deficient aryl boronates exhibit faster transmetalation rates . However, steric hindrance from substituents (e.g., methyl in ) can reduce catalytic efficiency.
Biological Activity
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHBFNO
- Molecular Weight : 281.09 g/mol
- CAS Number : 2254168-41-5
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the fluorine atom and the boron-containing dioxaborolane moiety are crucial for its reactivity and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways associated with proliferation and survival.
- Antimicrobial Properties : Some investigations have noted its effectiveness against bacterial strains, indicating potential as an antimicrobial agent. The exact mechanism is under exploration but may involve interference with bacterial cell wall synthesis.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in target organisms.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Study Example
In a study published in MDPI, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics .
Safety and Toxicology
While the compound shows promising biological activities, safety evaluations are crucial. Preliminary toxicological assessments indicate moderate toxicity levels; however, detailed studies are necessary to fully understand the implications of long-term exposure and therapeutic windows.
Q & A
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) model the compound’s behavior in flow reactors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
